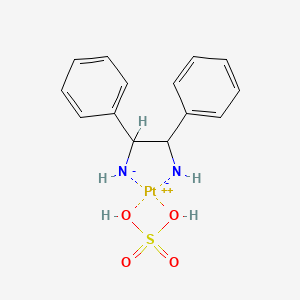![molecular formula C28H38N2O2S2 B12870574 (E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)
(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its bithieno[3,2-b]pyrrolylidene core, which is functionalized with 2-ethylhexyl groups. The presence of these groups enhances its solubility and processability, making it a valuable material for research and industrial applications.
準備方法
The synthesis of (E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione typically involves multiple steps, including the formation of the bithieno[3,2-b]pyrrolylidene core and subsequent functionalization with 2-ethylhexyl groupsThe reaction conditions usually involve the use of strong bases and organic solvents to facilitate the alkylation process .
化学反応の分析
(E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfone derivatives, while reduction reactions can yield thiol derivatives .
科学的研究の応用
This compound has garnered significant interest in scientific research due to its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of advanced materials, including conjugated polymers and organic semiconductors. In biology, it has been explored for its potential as a bioactive molecule with applications in drug discovery and development. In the field of medicine, it is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Additionally, in industry, it is used in the development of organic photovoltaic devices and other electronic applications .
作用機序
The mechanism of action of (E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione involves its interaction with specific molecular targets and pathways. The compound’s bithieno[3,2-b]pyrrolylidene core is known to interact with electron-rich and electron-deficient sites, facilitating various chemical reactions. The 2-ethylhexyl groups enhance its solubility and facilitate its interaction with biological membranes, potentially leading to its bioactive properties. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways and enzyme activities .
類似化合物との比較
(E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione can be compared with other similar compounds, such as 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene and 2-ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate. These compounds share structural similarities, including the presence of bithieno or thiophene cores and 2-ethylhexyl functional groups. (E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is unique due to its specific bithieno[3,2-b]pyrrolylidene core, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for specialized applications in materials science and organic electronics .
特性
分子式 |
C28H38N2O2S2 |
|---|---|
分子量 |
498.7 g/mol |
IUPAC名 |
(6E)-4-(2-ethylhexyl)-6-[4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]thieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C28H38N2O2S2/c1-5-9-11-19(7-3)17-29-21-13-15-33-25(21)23(27(29)31)24-26-22(14-16-34-26)30(28(24)32)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3/b24-23+ |
InChIキー |
YKCLTASMTUUJCT-WCWDXBQESA-N |
異性体SMILES |
CCCCC(CC)CN1C2=C(/C(=C\3/C4=C(C=CS4)N(C3=O)CC(CC)CCCC)/C1=O)SC=C2 |
正規SMILES |
CCCCC(CC)CN1C2=C(C(=C3C4=C(C=CS4)N(C3=O)CC(CC)CCCC)C1=O)SC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B12870500.png)
![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
![3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870513.png)
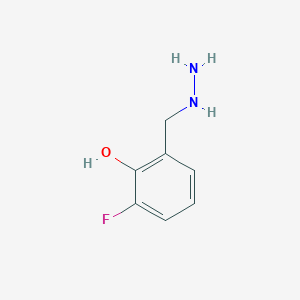
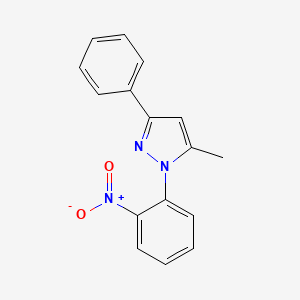
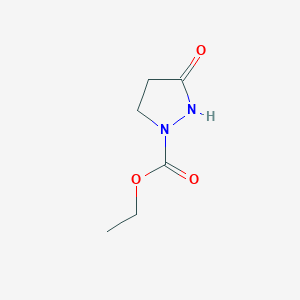
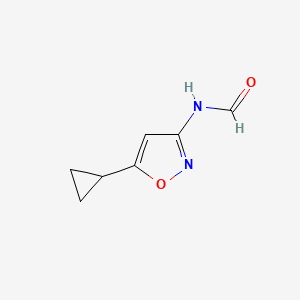
![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
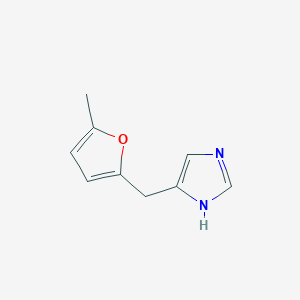
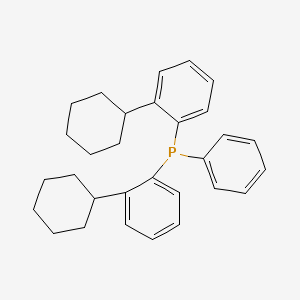
![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)
